molecular formula C20H25N3O4S2 B2837349 N-(3-(1-(ethylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851782-64-4

N-(3-(1-(ethylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No. B2837349
CAS RN: 851782-64-4
M. Wt: 435.56
InChI Key: BQCYFLKBVIJODA-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics and diuretics . The presence of the pyrazole ring, a type of heterocyclic aromatic organic compound, could suggest potential biological activity.


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also contains a tolyl group, which is a functional group derived from toluene by the removal of a hydrogen atom from the methyl group .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by several functional groups. For example, the sulfonamide group might undergo hydrolysis under acidic or basic conditions, and the pyrazole ring might participate in electrophilic substitution reactions .

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

A study by Küçükgüzel et al. (2013) synthesized a series of novel sulfonamide derivatives, investigating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The compounds showed promising anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain, suggesting potential for therapeutic applications (Küçükgüzel et al., 2013).

Anticancer and Radiosensitizing Effects

Ghorab et al. (2015) synthesized a series of sulfonamide derivatives and evaluated their in vitro anticancer activity against human tumor liver cell line (HEPG-2). Some compounds showed higher activity than doxorubicin, highlighting their potential as anticancer and radiosensitizing agents (Ghorab et al., 2015).

Antimicrobial Effects

Alsaedi et al. (2019) synthesized novel pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl moiety, revealing that several derivatives exhibited antimicrobial activity exceeding that of reference drugs. This suggests their potential application in combating bacterial and fungal infections (Alsaedi et al., 2019).

Environmental Fate of Sulfonylurea Herbicides

Research by Zheng et al. (2008) on sulfonylurea herbicides similar in structure to N-(3-(1-(ethylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, such as pyrazosulfuron ethyl, explored their hydrolytic transformation in aqueous solutions. The study provides insights into the environmental behavior of sulfonylurea compounds, which is essential for assessing their ecological impact (Zheng et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. For instance, many sulfonamides act as inhibitors of the enzyme carbonic anhydrase, which is crucial in the regulation of pH and fluid balance in the body .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

properties

IUPAC Name

N-[3-[2-ethylsulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S2/c1-4-28(24,25)22-18-8-6-7-17(13-18)19-14-20(16-11-9-15(3)10-12-16)23(21-19)29(26,27)5-2/h6-13,20,22H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCYFLKBVIJODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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